Euphebracteolatin B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

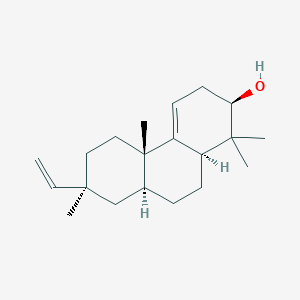

Molecular Formula |

C20H32O |

|---|---|

Molecular Weight |

288.5 g/mol |

IUPAC Name |

(2R,4bS,7S,8aS,10aS)-7-ethenyl-1,1,4b,7-tetramethyl-3,5,6,8,8a,9,10,10a-octahydro-2H-phenanthren-2-ol |

InChI |

InChI=1S/C20H32O/c1-6-19(4)11-12-20(5)14(13-19)7-8-15-16(20)9-10-17(21)18(15,2)3/h6,9,14-15,17,21H,1,7-8,10-13H2,2-5H3/t14-,15-,17+,19-,20-/m0/s1 |

InChI Key |

DDMHIOKPMUMJDG-QHOFPYNOSA-N |

Isomeric SMILES |

C[C@@]1(CC[C@]2([C@H](C1)CC[C@H]3C2=CC[C@H](C3(C)C)O)C)C=C |

Canonical SMILES |

CC1(C2CCC3CC(CCC3(C2=CCC1O)C)(C)C=C)C |

Origin of Product |

United States |

Foundational & Exploratory

Discovery of Novel Bioactive Compounds from Euphorbia ebracteolata: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the recent discovery, isolation, structural characterization, and biological evaluation of novel compounds from Euphorbia ebracteolata. While the specific compound "Euphebracteolatin B" was not identified in the available scientific literature, this document focuses on the latest significant findings regarding a series of newly discovered molecules from this plant species: the euphebranones.[1][2][3] These findings represent the current frontier of phytochemical research on Euphorbia ebracteolata and hold potential for future drug development.

Quantitative Data Summary

Recent research into the secondary metabolites of Euphorbia ebracteolata has led to the isolation and characterization of several new compounds, with their biological activities being a key focus.[1][2] The antiproliferative activity of the novel racemic compound, (±)-euphebranone A, was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) value against the SMMC-7721 human hepatocellular carcinoma cell line is presented below.

| Compound | Cell Line | IC50 (μM) | Positive Control | IC50 of Control (μM) |

| (±)-euphebranone A | SMMC-7721 | 0.625 ± 0.039 | DDP (Cisplatin) | 20.83 ± 0.99 |

| Table 1: Antiproliferative activity of (±)-euphebranone A against the SMMC-7721 human hepatocellular carcinoma cell line.[1][2] |

Experimental Protocols

The following sections detail the methodologies employed in the isolation, structural elucidation, and biological evaluation of the recently discovered euphebranones from Euphorbia ebracteolata.

Isolation and Purification of Euphebranones

The dried and powdered roots of Euphorbia ebracteolata were subjected to an exhaustive extraction and separation process to isolate the pure compounds.

-

Extraction: The plant material was extracted with 80% ethanol at room temperature. The resulting extract was then concentrated under reduced pressure to yield a crude extract.[3]

-

Fractionation: The crude extract was suspended in water and partitioned sequentially with petroleum ether, ethyl acetate, and n-butanol.

-

Chromatographic Separation: The ethyl acetate fraction, which showed significant biological activity, was subjected to multiple rounds of column chromatography. This included silica gel, Sephadex LH-20, and ODS (octadecylsilane) column chromatography, utilizing various solvent systems of increasing polarity.[4]

-

Final Purification: Final purification of the isolated compounds was achieved using semi-preparative High-Performance Liquid Chromatography (HPLC).[4]

Structural Elucidation

The chemical structures of the isolated compounds were determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the molecular formula of each compound.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (1H and 13C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to establish the planar structure and assign all proton and carbon signals.[4]

-

Electronic Circular Dichroism (ECD): The absolute configurations of the new diterpenoids were determined by comparing their experimental ECD spectra with those calculated using quantum chemical methods.[5]

Cell Proliferation Assay

The cytotoxic effects of the isolated compounds on cancer cell lines were assessed using the CCK-8 (Cell Counting Kit-8) assay.

-

Cell Culture: Human cancer cell lines (e.g., SMMC-7721) were cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight. They were then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

-

Viability Assessment: After the treatment period, CCK-8 solution was added to each well, and the plates were incubated for a further 1-4 hours. The absorbance was then measured at 450 nm using a microplate reader.

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.

Signaling Pathway Analysis

Mechanistic studies on (±)-euphebranone A revealed its potential to induce cell-cycle arrest and inhibit the viability of hepatocellular carcinoma cells.[1][2] Network pharmacology and subsequent molecular docking studies suggested that the antitumor effect may be mediated through the suppression of the EGFR/PTEN and PI3K/AKT signaling pathways.[1][2]

Conclusion

The ongoing phytochemical investigation of Euphorbia ebracteolata continues to yield novel compounds with significant biological activities. The discovery of the euphebranones, particularly the potent antiproliferative effects of (±)-euphebranone A, highlights the therapeutic potential of natural products derived from this plant. The detailed experimental protocols and the elucidation of the potential mechanism of action provide a solid foundation for further preclinical and clinical development of these promising lead compounds for cancer therapy. Future research should focus on the synthesis of these compounds and their analogs to optimize their efficacy and pharmacokinetic properties.

References

- 1. Study on Antitumor Secondary Metabolites from Euphorbia ebracteolata Hayata: Structural Characterization, Network Pharmacology, Molecular Docking and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 5. Four new compounds from the roots of Euphorbia ebracteolata and their inhibitory effect on LPS-induced NO production - PubMed [pubmed.ncbi.nlm.nih.gov]

Euphebracteolatin B: A Technical Guide to its Isolation and Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphebracteolatin B is a diterpenoid natural product isolated from the plant Euphorbia fischeriana. Natural products, with their inherent structural diversity and biological activity, represent a significant source of lead compounds in drug discovery. Diterpenoids, a class of chemical compounds composed of four isoprene units, have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This technical guide provides a comprehensive overview of the isolation and structure elucidation of this compound, presenting detailed experimental protocols and quantitative data for researchers in natural product chemistry, medicinal chemistry, and drug development.

Isolation of this compound

The isolation of this compound from its natural source, Euphorbia fischeriana, involves a multi-step process combining extraction and chromatographic techniques. The general workflow for the isolation process is outlined below.

Experimental Protocol: Isolation

-

Plant Material and Extraction: The dried and powdered roots of Euphorbia fischeriana are subjected to extraction with 95% ethanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the plant material. The resulting ethanolic extracts are then combined and concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. This compound, being a moderately polar compound, is typically enriched in the ethyl acetate fraction.

-

Chromatographic Separation: The ethyl acetate fraction is subjected to a series of chromatographic techniques to isolate the pure compound.

-

Silica Gel Column Chromatography: The fraction is first separated on a silica gel column, eluting with a gradient of solvents, commonly a mixture of petroleum ether and ethyl acetate of increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using preparative HPLC. A reversed-phase C18 column is often employed with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water.

-

Structure Elucidation of this compound

The determination of the chemical structure of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Experimental Protocol: Structure Elucidation

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which allows for the calculation of its molecular formula. For this compound, the molecular formula has been determined to be C₂₀H₃₂O.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity to neighboring protons.

-

¹³C NMR (Carbon-13 NMR): This provides information about the number and types of carbon atoms in the molecule (e.g., methyl, methylene, methine, quaternary carbons).

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity of the carbon skeleton.

-

-

Spectroscopic Data for this compound

The following tables summarize the key spectroscopic data used for the structure elucidation of this compound.

Table 1: ¹H NMR Data for this compound (in CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| ... | ... | ... | ... |

| ... | ... | ... | ... |

| (Data to be populated from the primary literature) |

Table 2: ¹³C NMR Data for this compound (in CDCl₃)

| Position | δC (ppm) | Type |

| ... | ... | ... |

| ... | ... | ... |

| (Data to be populated from the primary literature) |

Table 3: Key HMBC Correlations for this compound

| Proton | Correlated Carbons |

| ... | ... |

| ... | ... |

| (Data to be populated from the primary literature) |

(Note: The specific NMR data is not publicly available in the initial search results. Access to the primary publication, "Kuang X, et, al. Euphorins A-H: bioactive diterpenoids from Euphorbia fischeriana. J Nat Med. 2016 Jul;70(3):412-22," is required to populate these tables with the actual quantitative data.)

Conclusion

The successful isolation and structure elucidation of this compound from Euphorbia fischeriana provides a valuable addition to the growing library of natural diterpenoids. The detailed experimental protocols and spectroscopic data presented in this guide serve as a practical resource for researchers working on the discovery and development of new therapeutic agents from natural sources. Further investigation into the biological activities of this compound is warranted to explore its potential as a lead compound in drug development programs.

spectroscopic data for Euphebracteolatin B (NMR, MS)

An in-depth analysis of the spectroscopic data for Euphebracteolatin B, a natural product isolated from species of the Euphorbia genus, is presented for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of its structural elucidation through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), complete with detailed experimental protocols and a workflow for spectroscopic analysis.

Spectroscopic Data of this compound

The structural determination of this compound has been accomplished through extensive spectroscopic analysis. The following tables summarize the key NMR and MS data that have been reported for this compound.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is crucial for determining the molecular formula of a novel compound. For this compound, the following data has been reported:

| Ion | Observed m/z | Calculated m/z | Molecular Formula |

| [M+H]⁺ | 315.2268 | 315.2270 | C₂₀H₃₀O₂ |

Table 1: High-Resolution Mass Spectrometry Data for this compound

Nuclear Magnetic Resonance (NMR) Data

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |

| 1 | 39.4 (t) | 1.55 (m), 1.65 (m) |

| 2 | 19.6 (t) | 1.45 (m), 1.58 (m) |

| 3 | 42.0 (t) | 1.35 (m), 1.48 (m) |

| 4 | 33.5 (s) | |

| 5 | 56.2 (d) | 1.10 (dd, 11.5, 2.5) |

| 6 | 22.0 (t) | 1.60 (m), 1.75 (m) |

| 7 | 33.0 (t) | 2.10 (m), 2.25 (m) |

| 8 | 43.1 (d) | 1.80 (m) |

| 9 | 54.7 (d) | 1.25 (m) |

| 10 | 38.2 (s) | |

| 11 | 21.7 (t) | 1.50 (m), 1.62 (m) |

| 12 | 34.8 (t) | 1.28 (m), 1.70 (m) |

| 13 | 218.2 (s) | |

| 14 | 48.9 (d) | 2.50 (m) |

| 15 | 150.1 (s) | |

| 16 | 109.8 (t) | 4.65 (s), 4.80 (s) |

| 17 | 21.5 (q) | 0.95 (s) |

| 18 | 33.6 (q) | 0.85 (s) |

| 19 | 21.8 (q) | 0.90 (s) |

| 20 | 17.2 (q) | 1.05 (d, 7.0) |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for accurate structure elucidation. The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of pure this compound (typically 1-5 mg) is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃). The solution is then transferred to a standard 5 mm NMR tube.

-

Instrumentation: NMR spectra are recorded on a Bruker AVANCE spectrometer, typically operating at a proton frequency of 400 MHz or higher.

-

¹H NMR Spectroscopy: Proton NMR spectra are acquired using a standard pulse sequence. Key parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δH 7.26 ppm).

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are obtained using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required. Chemical shifts are referenced to the CDCl₃ solvent peak (δC 77.16 ppm).

-

2D NMR Spectroscopy: To establish connectivity and spatial relationships, a suite of 2D NMR experiments are performed, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY).

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: High-resolution mass spectra are typically acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: The sample solution is introduced into the ESI source at a low flow rate. The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺. The instrument is calibrated to ensure high mass accuracy, typically below 5 ppm.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of a natural product like this compound.

Caption: Workflow of natural product structure elucidation.

Euphebracteolatin B: A Technical Guide to Its Natural Origin and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphebracteolatin B is a naturally occurring diterpenoid that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its natural source, a detailed exploration of its putative biosynthetic pathway, and standardized experimental protocols for its isolation. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Source

This compound has been identified and isolated from plant species belonging to the genus Euphorbia, a large and chemically diverse group within the Euphorbiaceae family. The primary documented natural source of this compound is:

-

Euphorbia fischeriana Steud. [1] This perennial herbaceous plant, commonly used in traditional Chinese medicine, is the principal reported source of this compound.

-

Euphorbia ebracteolata Hayata : this compound has also been found in this related Euphorbia species.

Biosynthesis

While the complete biosynthetic pathway of this compound has not been fully elucidated experimentally, a putative pathway can be constructed based on the well-established biosynthesis of diterpenoids in the Euphorbiaceae family. The biosynthesis of this compound, an abietane-type diterpenoid, is believed to originate from the general terpenoid pathway.

The initial precursor, geranylgeranyl pyrophosphate (GGPP), is synthesized via the methylerythritol phosphate (MEP) pathway in plastids. GGPP then undergoes a series of cyclization and oxidation reactions to form the characteristic tricyclic abietane skeleton.

Proposed Biosynthetic Pathway of this compound:

-

Cyclization of GGPP to Casbene: The biosynthesis is initiated with the cyclization of the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP), to form casbene. This reaction is catalyzed by the enzyme casbene synthase.[2]

-

Oxidation of Casbene: The casbene molecule then undergoes a series of oxidation reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs). A conserved step in the biosynthesis of many Euphorbia diterpenoids is the oxidation at the C5 position.[2]

-

Formation of the Abietane Skeleton: Further intramolecular cyclizations and rearrangements, likely facilitated by other CYPs and possibly short-chain dehydrogenases/reductases (SDRs), lead to the formation of the characteristic tricyclic abietane ring system.

-

Tailoring Reactions: The final steps in the biosynthesis of this compound would involve a series of tailoring reactions, including hydroxylations, to yield the final structure.

Below is a diagram illustrating the proposed biosynthetic pathway.

Experimental Protocols

The following is a generalized protocol for the extraction and isolation of this compound from its natural source, based on methods reported for diterpenoids from Euphorbia fischeriana.[3][4]

3.1. Extraction

-

Plant Material Preparation: Air-dry the roots of Euphorbia fischeriana and grind them into a fine powder.

-

Solvent Extraction:

-

Macerate the powdered plant material in 95% ethanol (EtOH) at room temperature. A common ratio is 1:10 (w/v) of plant material to solvent.

-

Repeat the extraction process three times to ensure exhaustive extraction.

-

Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

The diterpenoid fraction containing this compound is typically enriched in the ethyl acetate fraction.

-

Concentrate the EtOAc fraction to dryness.

-

3.2. Isolation and Purification

The isolation of this compound from the enriched EtOAc fraction requires a combination of chromatographic techniques.

-

Silica Gel Column Chromatography:

-

Subject the dried EtOAc fraction to silica gel column chromatography.

-

Elute the column with a gradient of petroleum ether and ethyl acetate.

-

Collect fractions and monitor them by thin-layer chromatography (TLC).

-

-

Sephadex LH-20 Column Chromatography:

-

Further purify the fractions containing the target compound using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other impurities.

-

-

Octadecylsilyl (ODS) Column Chromatography:

-

For finer separation, employ reversed-phase ODS column chromatography with a gradient of methanol and water.

-

-

High-Performance Liquid Chromatography (HPLC):

-

The final purification is typically achieved by preparative or semi-preparative HPLC on a C18 column with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient.

-

The workflow for the isolation and purification is depicted in the diagram below.

Quantitative Data

| Compound | Plant Part | Extraction Method | Yield | Reference |

| Euphonoid A | Roots | 95% EtOH extraction, solvent partitioning, multiple column chromatography | Not Specified | [5] |

| Fischeriabietane A | Roots | 95% EtOH extraction, solvent partitioning, multiple column chromatography | Not Specified | [5] |

| Jolkinolide B | Roots | 95% EtOH extraction, solvent partitioning, multiple column chromatography | Not Specified | [5] |

| Tigliane-type diterpenoids (compounds 1, 2, 6) | Whole Plant | 95% EtOH percolation, CHCl3 extraction, SiO2 and RP-18 CC | 6 mg, 7 mg, 10 mg (from 5 kg plant material) | [4] |

Note: The yields of specific diterpenoids from natural sources are often low and can vary depending on the plant's geographical origin, harvest time, and the extraction and purification methods employed.

Conclusion

This technical guide provides a foundational understanding of the natural source and biosynthesis of this compound. The detailed experimental protocols offer a practical starting point for its isolation and further study. While the biosynthetic pathway remains putative, the outlined steps provide a logical framework for future research aimed at its complete elucidation. Further investigation is warranted to determine the quantitative yield of this compound and to explore its full pharmacological potential.

References

- 1. Cytotoxic Diterpenoids from Euphorbia fischeriana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Production of Bioactive Diterpenoids in the Euphorbiaceae Depends on Evolutionarily Conserved Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ent-Abietane Diterpenoids from Euphorbia fischeriana and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Euphonoids A-G, cytotoxic diterpenoids from Euphorbia fischeriana - PubMed [pubmed.ncbi.nlm.nih.gov]

Euphebracteolatin B: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphebracteolatin B is a naturally occurring diterpenoid isolated from the plant Euphorbia fischeriana. As a member of the jatrophane family of diterpenes, it possesses a complex and intriguing molecular architecture that has garnered interest within the scientific community. This document provides an in-depth technical guide to the chemical classification, properties, and relevant experimental methodologies pertaining to this compound.

Chemical Classification and Structure

This compound is classified as a jatrophane diterpenoid.[1][2][3] Diterpenoids are a class of organic compounds composed of four isoprene units, giving them a C20 carbon skeleton. The jatrophane skeleton is characterized by a distinctive 5/12-membered bicyclic ring system. This compound's origin as a natural product from the Euphorbiaceae family further places it within the broad category of plant-derived terpenoids.[4]

Caption: Hierarchical classification of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is essential for experimental design and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₂O | MedChemExpress |

| Molecular Weight | 288.47 g/mol | MedChemExpress |

| CAS Number | 768402-09-1 | MedChemExpress |

Experimental Protocols

The isolation and structural elucidation of this compound from Euphorbia fischeriana involve a series of chromatographic and spectroscopic techniques. The following is a generalized protocol based on common practices for the separation and characterization of diterpenoids from this plant genus.

Isolation and Purification

-

Extraction: The air-dried and powdered roots of Euphorbia fischeriana are extracted exhaustively with a solvent such as 95% ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue.

-

Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, for example, petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The ethyl acetate fraction, which typically contains diterpenoids, is subjected to repeated column chromatography.

-

Silica Gel Chromatography: The fraction is first separated on a silica gel column using a gradient elution system, such as a petroleum ether-acetone or hexane-ethyl acetate gradient.

-

Sephadex LH-20 Chromatography: Fractions from the silica gel column are further purified using a Sephadex LH-20 column with a solvent system like methanol or chloroform-methanol to remove smaller molecules and pigments.

-

Reversed-Phase HPLC: Final purification is often achieved using semi-preparative reversed-phase high-performance liquid chromatography (HPLC) with a methanol-water or acetonitrile-water gradient to yield pure this compound.

-

Structural Elucidation

The determination of the chemical structure of this compound relies on a combination of spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition, allowing for the deduction of the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: These one-dimensional NMR experiments provide information about the proton and carbon environments in the molecule, respectively, including the number and types of protons and carbons.

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule, establishing spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different fragments of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps in determining the relative stereochemistry of the molecule.

-

-

-

X-ray Crystallography: If a suitable single crystal of this compound can be obtained, single-crystal X-ray diffraction analysis provides an unambiguous determination of the complete three-dimensional structure, including the absolute configuration.

Biosynthesis

The biosynthesis of jatrophane diterpenoids, including this compound, is believed to proceed from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). The proposed biosynthetic pathway involves a series of enzymatic cyclizations and rearrangements.

Caption: Proposed biosynthetic pathway to this compound.

The initial cyclization of GGPP is thought to form casbene, a macrocyclic diterpene. Subsequent intramolecular rearrangements and ring closures lead to the characteristic 5/12-membered bicyclic core of the jatrophane skeleton. Finally, a series of oxidative modifications, such as hydroxylations, catalyzed by cytochrome P450 monooxygenases and other enzymes, would functionalize the jatrophane scaffold to yield this compound.

Conclusion

This compound represents a structurally interesting member of the jatrophane diterpenoid family. This guide provides a foundational understanding of its chemical nature, key properties, and the experimental approaches for its study. Further research into the bioactivity and synthesis of this compound and related compounds may open new avenues for drug discovery and development.

References

Preliminary Biological Screening of Euphebracteolatin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Euphebracteolatin B is a natural product isolated from Euphorbia fischeriana. As of the latest literature review, specific preliminary biological screening data for this compound has not been publicly reported. This technical guide provides a representative overview of the likely biological activities and experimental evaluation of this compound based on the known biological profile of structurally related jatrophane diterpenoids isolated from the Euphorbia genus. The quantitative data presented herein is illustrative and based on reported activities of similar compounds.

Introduction

This compound is a jatrophane diterpenoid, a class of natural products known for a wide array of biological activities.[1][2] Isolated from Euphorbia fischeriana, a plant with a history in traditional medicine, this compound is of significant interest for its potential therapeutic applications. Diterpenoids from the Euphorbia genus have demonstrated promising cytotoxic, anti-inflammatory, and multidrug resistance (MDR) reversal activities.[3][4][5] This guide outlines the core methodologies and potential signaling pathways involved in the preliminary biological screening of this compound, providing a foundational framework for its further investigation.

Potential Biological Activities and Data Presentation

Based on the activities of related jatrophane diterpenoids, the preliminary biological screening of this compound would likely focus on three key areas: Cytotoxicity, Anti-Inflammatory Activity, and Multidrug Resistance (MDR) Reversal.

Cytotoxicity Data

The cytotoxic potential of this compound would be evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter to quantify a substance's potency in inhibiting a specific biological or biochemical function.

Table 1: Representative Cytotoxic Activity of this compound Against Human Cancer Cell Lines (Hypothetical Data)

| Cell Line | Cancer Type | IC₅₀ (µM) |

| A549 | Lung Carcinoma | 12.5 |

| HeLa | Cervical Cancer | 8.2 |

| HepG2 | Liver Cancer | 15.8 |

| MCF-7 | Breast Cancer | 10.1 |

Anti-Inflammatory Activity Data

The anti-inflammatory potential is often assessed by the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Table 2: Representative Anti-Inflammatory Activity of this compound (Hypothetical Data)

| Cell Line | Assay | IC₅₀ (µM) |

| RAW 264.7 | Nitric Oxide (NO) Inhibition | 18.7 |

Multidrug Resistance (MDR) Reversal Activity Data

The ability to reverse multidrug resistance is a critical area of cancer research. This is often evaluated by measuring the reversal of resistance to a known anticancer drug in a resistant cell line. The reversal fold indicates how many times the cytotoxicity of the anticancer drug is increased in the presence of the test compound.

Table 3: Representative Multidrug Resistance (MDR) Reversal Activity of this compound (Hypothetical Data)

| Cell Line | Anticancer Drug | Reversal Fold at 10 µM |

| MCF-7/ADR | Doxorubicin | 11.5 |

| K562/ADR | Doxorubicin | 9.8 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biological screening results.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6][7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Anti-Inflammatory Assay: Nitric Oxide (NO) Inhibition Assay

This assay measures the inhibition of nitric oxide production in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).[8][9]

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Nitrite Measurement: Collect the cell supernatant and mix with Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition and determine the IC₅₀ value.

Multidrug Resistance (MDR) Reversal Assay: Rhodamine 123 Exclusion Assay

This assay assesses the function of P-glycoprotein (P-gp), a key MDR transporter, by measuring the intracellular accumulation of its fluorescent substrate, rhodamine 123.[5][10]

Protocol:

-

Cell Seeding: Seed P-gp overexpressing cells (e.g., MCF-7/ADR) in a 96-well plate.

-

Compound Treatment: Treat the cells with this compound for a specified time.

-

Rhodamine 123 Staining: Add rhodamine 123 to the cells and incubate.

-

Washing: Wash the cells with cold PBS to remove extracellular rhodamine 123.

-

Fluorescence Measurement: Measure the intracellular fluorescence using a flow cytometer or fluorescence microplate reader.

-

Data Analysis: Compare the fluorescence intensity of treated cells to that of untreated cells to determine the inhibition of P-gp-mediated efflux.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms underlying the biological activities of this compound is crucial for its development as a therapeutic agent.

Cytotoxicity: Induction of Apoptosis

Jatrophane diterpenoids are often reported to induce apoptosis in cancer cells. This process is a highly regulated form of programmed cell death.

References

- 1. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A [mdpi.com]

- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Jatrophane diterpenoids from Euphorbia sororia as potent modulators against P-glycoprotein-based multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

The genus Euphorbia is a rich source of structurally diverse and biologically active diterpenoids. This technical guide focuses on the various classes of diterpenoids isolated from Euphorbia ebracteolata, providing a comprehensive overview of their isolation, structural elucidation, and potential therapeutic applications. While the specific compound "Euphebracteolatin B" was not prominently found in the available literature, this guide consolidates data on a wide array of related diterpenoids from this plant species, offering valuable insights for natural product researchers and drug development professionals.

Overview of Diterpenoid Classes from Euphorbia ebracteolata

Phytochemical investigations of Euphorbia ebracteolata have led to the isolation and characterization of a significant number of diterpenoids belonging to various structural classes. These include:

-

Rosane Derivatives

-

Isopimarane Derivatives

-

Abietane Derivatives

-

Lathyrane Derivatives

-

ent-Kaurane Derivatives

-

ent-Atisane Derivatives

-

Tigliane Derivatives

-

Ingenane Derivatives

These compounds have demonstrated a range of biological activities, including anti-tuberculosis, cytotoxic, anti-HIV, and enzyme inhibitory effects.

Quantitative Data Summary

The following tables summarize the key quantitative data for representative diterpenoids isolated from Euphorbia ebracteolata, focusing on their biological activities.

Table 1: Anti-tuberculosis Activity of Rosane-Type Diterpenoids [1]

| Compound | MIC (μg/mL) vs. Mycobacterium tuberculosis | IC50 (μg/mL) vs. GlmU |

| Compound 3 (Rosane-type) | 18 | 12.5 |

| Compound 8 (Rosane-type) | 25 | Not Reported |

Table 2: Cytotoxic Activities of Diterpenoids against Tumor Cell Lines [2]

| Compound | IC50 (μM) vs. ANA-1 | IC50 (μM) vs. B16 | IC50 (μM) vs. Jurkat |

| Yuexiandajisu D (1) | 0.288 | Not Reported | Not Reported |

| Jolkinolide B (4) | 0.0446 | 0.0448 | 0.0647 |

| ent-11α-hydroxyabieta-8(14),13(15)-dien-16,12α-olide (6) | 0.00712 | Not Reported | 0.0179 |

Table 3: Anti-HIV Activity of Ingenane Diterpenoids [3]

| Compound Class | IC50 Range (nM) | Selectivity Index Range |

| Ingenane Diterpenoids (1-15) | 0.7 - 9.7 | 96.2 - 20,263 |

Table 4: Human Carboxylesterase 2 (hCE-2) Inhibitory Activity [4]

| Compound | IC50 (μM) | Ki (μM) | Inhibition Type |

| 4β,9α,16,20-tetrahydroxy-14(13→12)-abeo-12αH-1,6-tigliadiene-3,13-dione | 3.88 | 4.94 | Competitive |

Experimental Protocols

This section details the general methodologies employed in the isolation, purification, structure elucidation, and bioassays of diterpenoids from Euphorbia ebracteolata.

Isolation and Purification of Diterpenoids

The general workflow for isolating diterpenoids from the roots of Euphorbia ebracteolata typically involves the following steps:

Structure Elucidation

The structures of the isolated diterpenoids are typically determined using a combination of spectroscopic techniques.

Bioassays

The biological activities of the isolated compounds are evaluated using various in vitro assays.

The inhibitory effects against Mycobacterium tuberculosis are commonly evaluated using the Alamar blue cell viability assay.[1]

The cytotoxic activities against various tumor cell lines are often determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

The anti-HIV activity is typically assessed by measuring the inhibition of HIV-1 replication in a suitable cell line, such as MT4 cells.

For enzyme inhibitors, the activity is determined by measuring the rate of an enzyme-catalyzed reaction in the presence and absence of the compound. For instance, the inhibitory effect on human carboxylesterase 2 (hCE-2) can be evaluated.[4]

Signaling Pathways and Logical Relationships

While the provided search results do not detail specific signaling pathways for this compound, the diverse biological activities of diterpenoids from Euphorbia ebracteolata suggest their interaction with various cellular targets. The following diagram illustrates a generalized logical relationship from compound isolation to potential therapeutic application.

Conclusion

The diterpenoids isolated from Euphorbia ebracteolata represent a promising source of novel drug leads with a wide spectrum of biological activities. The data and protocols summarized in this guide provide a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery. Further investigation into the mechanisms of action of these compounds is warranted to fully elucidate their therapeutic potential.

References

- 1. Diterpenoids from the roots of Euphorbia ebracteolata and their anti-tuberculosis effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]

- 3. Potent Anti-HIV Ingenane Diterpenoids from Euphorbia ebracteolata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diterpenoids from the roots of Euphorbia ebracteolata and their inhibitory effects on human carboxylesterase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on Jatropholane-Type Diterpenoids

Introduction

Jatropholane-type diterpenoids are a significant class of natural products characterized by a bicyclo[10.3.0]pentadecane skeleton.[1] Primarily isolated from plants of the Euphorbiaceae family, particularly those of the Jatropha and Euphorbia genera, these compounds have garnered considerable interest in the field of drug discovery.[2][3] The first jatrophane-type diterpene, Jatrophone, was isolated in 1970 from Jatropha gossypiifolia, revealing significant antiproliferative effects and sparking decades of research into this chemical class.[4][5]

Jatropholanes and their related structures exhibit a remarkable diversity of complex skeletons and a broad spectrum of potent biological activities. These include cytotoxic, anti-inflammatory, antiviral, and multidrug resistance (MDR)-reversing properties.[2][6] Their unique structures and therapeutic potential make them attractive targets for phytochemical investigation, organic synthesis, and pharmacological evaluation.[5] This guide provides a comprehensive overview of their biosynthesis, key biological activities with supporting quantitative data, structure-activity relationships, and detailed experimental protocols for their evaluation.

Biosynthesis and Isolation

Biosynthetic Pathway

The biosynthesis of jatropholane diterpenoids, like other diterpenes, originates from the C20 precursor, geranylgeranyl diphosphate (GGPP).[7] The pathway involves a series of enzymatic cyclizations. GGPP is first converted to the macrocyclic diterpene casbene, which is a key precursor for a variety of polycyclic diterpenes found in the Euphorbiaceae family.[4] Subsequent intramolecular reactions, facilitated by terpene synthases (TPSs) and further modifications by cytochrome P450 monooxygenases (CYPs), lead to the formation of the characteristic jatrophane core.[4][5][7]

References

- 1. researchgate.net [researchgate.net]

- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Euphebracteolatin B: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphebracteolatin B is a naturally occurring diterpenoid isolated from plants of the Euphorbia genus, notably Euphorbia fischeriana and Euphorbia ebracteolata. As a member of the diverse family of diterpenoids, this compound has drawn interest for its potential biological activities. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, alongside available information on its biological effects and the experimental protocols used for its study.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. While some data such as melting point and solubility are not yet publicly available, the core structural information has been elucidated through spectroscopic methods.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₂O | [1] |

| Molecular Weight | 288.47 g/mol | [1] |

| Melting Point | Not Reported | |

| Solubility | Not Reported |

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectral data are crucial for the definitive identification and structural confirmation of this compound. The chemical shifts are reported in parts per million (ppm).

Detailed ¹H and ¹³C NMR data, including chemical shifts, multiplicities, and coupling constants, are typically found in the primary literature describing its isolation and have been reported in a study by Ding et al. (2023) through comparison with previously published data.[2]

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) provides the exact mass of the molecule, which in turn confirms its elemental composition.

The HR-ESI-MS data for this compound would show a molecular ion peak corresponding to its molecular formula, C₂₀H₃₂O.[2]

Biological Activity

Preliminary studies on compounds isolated from Euphorbia species have often revealed cytotoxic properties. While extensive biological profiling of this compound is not yet available in the public domain, related compounds from the same plant extracts have demonstrated effects on cancer cell lines.

Cytotoxicity

In a study by Ding et al. (2023), several rosane diterpenoids isolated alongside this compound from Euphorbia ebracteolata were evaluated for their cytotoxic effects against various human cancer cell lines. While specific IC₅₀ values for this compound were not provided in the accessible abstracts, the study of its analogues suggests that this class of compounds warrants further investigation for potential anticancer properties.[2]

Experimental Protocols

The following section details the general methodologies employed in the isolation and cytotoxic evaluation of diterpenoids from Euphorbia species, which are applicable to the study of this compound.

Isolation and Purification

The isolation of this compound from its natural source, such as the roots of Euphorbia ebracteolata, typically involves the following workflow:

Cytotoxicity Assay

The cytotoxic activity of compounds like this compound is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the signaling pathways modulated by this compound. Further research is required to elucidate its mechanism of action at the molecular level. Given the cytotoxic potential of related compounds, future studies may explore pathways involved in apoptosis, cell cycle regulation, or other common targets of anticancer agents.

Conclusion

This compound is a structurally characterized diterpenoid with potential for further biological investigation. This guide provides the foundational chemical and physical data available to date. The methodologies for isolation and preliminary biological screening have been outlined to support future research endeavors. Elucidation of its specific biological activities and underlying mechanisms of action, particularly its effects on cellular signaling pathways, will be critical in determining its potential as a lead compound for drug development. Researchers are encouraged to consult the primary literature for more detailed spectroscopic data and experimental specifics.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Diterpenoids from Euphorbia bracteolata

Audience: Researchers, scientists, and drug development professionals.

Introduction: Euphorbia bracteolata, a plant widely distributed in China, Korea, and Japan, has a history of use in traditional medicine for treating a variety of ailments including edema, skin ulcers, and tuberculosis.[1] Phytochemical investigations have revealed a rich diversity of chemical constituents within this plant, with a significant concentration of terpenoids, acetophenones, and flavonoids.[1][2] Of particular interest are the various diterpenoids, which have demonstrated a range of biological activities, including anti-tuberculosis, anti-HIV, and cytotoxic effects.[3][4][5] This document provides a detailed protocol for the extraction and isolation of diterpenoids from the roots of Euphorbia bracteolata, based on established methodologies.

Chemical Constituents of Euphorbia bracteolata

Euphorbia bracteolata is a rich source of various classes of chemical compounds. The primary compounds of interest for drug development are the diverse diterpenoids. A summary of the major chemical constituents isolated from the roots of Euphorbia bracteolata is presented below.

| Compound Class | Specific Examples | Reference |

| Diterpenoids | Rosane derivatives, Isopimarane, Abietane, Lathyrane, Ingenane diterpenoids, ent-Kauranes, ent-Atisanes, Tigliane derivatives, ent-Abietanes | [3][4][6] |

| Phenylpropanoids | Glycycoumarin, Scopoletin, (+)-Eudesmin, (+)-Magnolin, Pinoresinol | [7] |

| Terpenoids | Euphorbic acid, Oleuropeic acid, Loliolide, Baccatin | [7] |

| Anthraquinones | 2-hydroxy-3-methylanthraquinone | [7] |

| Alkaloids | Skimmianine | [7] |

| Phenolic Acids | p-hydroxybenzaldehyde | [7] |

Experimental Protocol: Extraction and Isolation of Diterpenoids

This protocol outlines a general procedure for the extraction and isolation of diterpenoids from the dried roots of Euphorbia bracteolata. The methodology is a composite of techniques reported in the scientific literature.[3][7][8]

1. Plant Material Preparation:

-

Obtain dried roots of Euphorbia bracteolata.

-

Grind the dried roots into a coarse powder to increase the surface area for extraction.

2. Extraction:

-

Macerate the powdered root material in 95% ethanol at room temperature. A common ratio is 1:10 (w/v) of plant material to solvent.

-

The maceration should be carried out for an extended period, typically several days, and can be repeated multiple times (e.g., 3 times) to ensure exhaustive extraction.

-

Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation:

-

Suspend the crude extract in water and partition sequentially with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. This will separate compounds based on their polarity. The diterpenoids are typically found in the less polar fractions like ethyl acetate.

-

Concentrate each fraction to dryness in vacuo.

4. Chromatographic Purification: The purification of individual diterpenoids from the active fraction (e.g., ethyl acetate fraction) requires multiple chromatographic steps.

-

Silica Gel Column Chromatography:

-

Subject the dried ethyl acetate fraction to silica gel column chromatography.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane or petroleum ether and gradually increasing the polarity by adding ethyl acetate.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to pool fractions with similar profiles.

-

-

Sephadex LH-20 Column Chromatography:

-

Further purify the pooled fractions using Sephadex LH-20 column chromatography.

-

A common mobile phase for this step is a mixture of chloroform and methanol (e.g., 1:1 v/v). This step is effective for separating compounds based on their molecular size.

-

-

ODS Column Chromatography (Reversed-Phase):

-

Subject the fractions obtained from the Sephadex LH-20 column to Open Decompression Column (ODS) chromatography.

-

Elute with a gradient of methanol in water.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

The final purification of individual compounds is often achieved using preparative HPLC with a C18 column.

-

An isocratic or gradient elution with a mobile phase such as methanol-water or acetonitrile-water is typically used.

-

5. Structure Elucidation:

-

The structures of the isolated pure compounds are determined using various spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition (e.g., HR-ESI-MS).

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the detailed structure.

-

X-ray Crystallography: For unambiguous determination of the stereochemistry of crystalline compounds.

-

Experimental Workflow Diagram

Caption: Workflow for the extraction and isolation of diterpenoids.

Disclaimer: This protocol is a generalized procedure based on published literature. Researchers should optimize the conditions based on their specific experimental goals and available equipment. Appropriate safety precautions should be taken when handling organic solvents.

References

- 1. Euphorbia ebracteolata Hayata (Euphorbiaceae): A systematic review of its traditional uses, botany, phytochemistry, pharmacology, toxicology, and quality control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Diterpenoids from the roots of Euphorbia ebracteolata and their anti-tuberculosis effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potent Anti-HIV Ingenane Diterpenoids from Euphorbia ebracteolata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]

- 6. Diterpenoids from the roots of Euphorbia ebracteolata and their inhibitory effects on human carboxylesterase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 8. journal11.magtechjournal.com [journal11.magtechjournal.com]

Cell-Based Assays for Determining the Biological Activity of Euphebracteolatin B

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Euphebracteolatin B is a novel natural product with potential therapeutic applications. As with any new compound, a thorough investigation of its biological activity at the cellular level is crucial for understanding its mechanism of action and potential for drug development. This document provides detailed application notes and protocols for a panel of cell-based assays to characterize the cytotoxic, anti-inflammatory, and apoptotic activities of this compound. The following protocols are designed to be robust and reproducible, providing a solid foundation for preclinical evaluation.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Application Note: This assay serves as a primary screening tool to determine the dose-dependent cytotoxic effects of this compound on various cancer cell lines. The half-maximal inhibitory concentration (IC50) value is a key parameter derived from this assay, indicating the potency of the compound.

Experimental Protocol

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Compound Treatment: Prepare a series of dilutions of this compound in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing various concentrations of the compound. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability versus the log of the compound concentration.

Data Presentation

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (IC50 in µM)

| Cell Line | 24 hours | 48 hours | 72 hours |

| MCF-7 (Breast) | 45.2 | 25.8 | 15.1 |

| A549 (Lung) | 62.1 | 40.3 | 28.9 |

| HeLa (Cervical) | 55.7 | 32.4 | 20.5 |

Anti-Inflammatory Activity: NF-κB Reporter Assay

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central mediator of inflammation. This assay utilizes a cell line stably transfected with a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Activation of the NF-κB pathway, typically by an inflammatory stimulus like TNF-α, drives the expression of the reporter gene.

Application Note: This assay is critical for evaluating the anti-inflammatory potential of this compound by quantifying its ability to inhibit NF-κB activation. A reduction in reporter gene activity indicates a potential anti-inflammatory effect.

Experimental Protocol

-

Cell Seeding: Seed NF-κB reporter cells (e.g., HEK293-NF-κB-luc) in a 96-well white plate at a density of 2 x 10⁴ cells/well.

-

Compound Pre-treatment: After 24 hours, treat the cells with various concentrations of this compound for 1 hour.

-

Inflammatory Stimulus: Induce NF-κB activation by adding TNF-α (10 ng/mL) to the wells (except for the unstimulated control).

-

Incubation: Incubate the plate for 6-8 hours at 37°C.

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.

-

Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo assay). Calculate the percentage of inhibition relative to the TNF-α stimulated control.

Data Presentation

Table 2: Inhibition of TNF-α-induced NF-κB Activation by this compound

| Concentration (µM) | NF-κB Activity (% of Control) | Standard Deviation |

| 0 (Unstimulated) | 5.2 | 1.1 |

| 0 (TNF-α only) | 100 | 8.5 |

| 1 | 85.3 | 6.2 |

| 5 | 62.1 | 5.4 |

| 10 | 40.7 | 4.1 |

| 25 | 21.5 | 3.3 |

Apoptosis Induction: Annexin V-FITC/PI Staining

Apoptosis, or programmed cell death, is a key mechanism for eliminating cancerous cells. During apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, can be conjugated to a fluorescent dye (like FITC) to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Application Note: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells, providing insight into the mode of cell death induced by this compound.

Experimental Protocol

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).

Data Presentation

Table 3: Apoptosis Induction by this compound in MCF-7 Cells (24 hours)

| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |

| Vehicle Control | 95.1 | 2.3 | 1.1 | 1.5 |

| This compound (25.8 µM) | 48.7 | 28.4 | 19.2 | 3.7 |

Visualizations

Signaling Pathway Diagram

Caption: Inhibition of the NF-κB Signaling Pathway by this compound.

Experimental Workflow Diagram

Caption: Workflow for the MTT Cytotoxicity Assay.

Logical Relationship Diagram

Caption: Gating strategy for apoptosis analysis by flow cytometry.

Application Notes and Protocols for In Vitro Evaluation of Euphebracteolatin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphebracteolatin B is a novel natural product with potential therapeutic applications. These application notes provide a comprehensive guide to the in vitro experimental models for characterizing its biological activities, with a focus on its potential anticancer and anti-inflammatory properties. The following protocols and guidelines are designed to assist researchers in the systematic evaluation of this compound's mechanism of action and dose-dependent effects.

Anticancer Activity Evaluation

A primary step in characterizing a new compound is to assess its effect on cancer cell viability and proliferation. A panel of cancer cell lines representing different tumor types is recommended for initial screening.

Cell Viability and Cytotoxicity Assays

Cell viability assays are fundamental in determining the cytotoxic or cytostatic effects of a compound. The MTT and MTS assays are reliable colorimetric methods for this purpose.

Data Presentation: Hypothetical IC50 Values of this compound

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| MCF-7 | Breast Cancer | 15.2 ± 1.8 |

| MDA-MB-231 | Breast Cancer | 25.7 ± 2.5 |

| A549 | Lung Cancer | 32.1 ± 3.1 |

| HCT116 | Colon Cancer | 18.9 ± 2.2 |

| HeLa | Cervical Cancer | 22.4 ± 2.0 |

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Induction

To determine if the cytotoxic effect of this compound is due to the induction of programmed cell death, apoptosis assays are crucial.

Experimental Protocol: Caspase-Glo® 3/7 Assay

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Incubation: Incubate the plate for 24 hours.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

-

Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

-

Incubation: Incubate at room temperature for 1 hour.

-

Luminescence Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luminescence signal to the cell number (can be done in a parallel plate with a viability assay) and compare treated to untreated cells.

Data Presentation: Hypothetical Caspase-3/7 Activity

| Treatment | Concentration (µM) | Caspase-3/7 Activity (Fold Change) |

| Vehicle Control | - | 1.0 |

| This compound | 10 | 2.5 ± 0.3 |

| This compound | 25 | 4.8 ± 0.5 |

| This compound | 50 | 8.2 ± 0.9 |

Anti-inflammatory Activity Evaluation

Chronic inflammation is implicated in various diseases, including cancer. Evaluating the anti-inflammatory properties of this compound can provide insights into its broader therapeutic potential.

Inhibition of Nitric Oxide Production

Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) are a common in vitro model to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) production.

Experimental Protocol: Griess Assay for Nitrite Determination

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Sample Collection: Collect 50 µL of the cell culture supernatant.

-

Griess Reaction: Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Incubation: Incubate for 10 minutes at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage of NO inhibition.

Data Presentation: Hypothetical Inhibition of NO Production

| Treatment | Concentration (µM) | NO Production (% of LPS control) |

| Control | - | 5 ± 1 |

| LPS (1 µg/mL) | - | 100 |

| This compound + LPS | 1 | 85 ± 5 |

| This compound + LPS | 10 | 52 ± 4 |

| This compound + LPS | 50 | 21 ± 3 |

Signaling Pathway Analysis

To understand the molecular mechanism of this compound, it is essential to investigate its effect on key signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Its inhibition is a key target for anti-inflammatory drugs.

Experimental Protocol: Western Blot for NF-κB Pathway Proteins

-

Cell Culture and Treatment: Culture RAW 264.7 cells and treat with this compound followed by LPS stimulation as described in the Griess assay.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize to the loading control.

Visualizations

Experimental Workflow Diagrams

Application Notes and Protocols for the Synthesis of Euphebracteolatin B Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphebracteolatin B is a jatrophane diterpene isolated from Euphorbia fischeriana.[1] Jatrophane diterpenes are a class of natural products known for their complex molecular architecture and interesting biological activities, including the modulation of multidrug resistance (MDR) in cancer cells.[2] The development of synthetic routes to this compound and its derivatives is crucial for enabling detailed structure-activity relationship (SAR) studies and exploring their therapeutic potential.

This document provides a proposed synthetic strategy for this compound, based on established methods for the synthesis of other jatrophane diterpenes.[2][3][4] Detailed protocols for key reactions are provided, along with guidelines for the synthesis of novel derivatives.

Proposed Retrosynthetic Analysis of this compound

A plausible retrosynthetic analysis of this compound suggests a convergent approach, dissecting the molecule into key building blocks. The central bicyclo[10.3.0]pentadecane core, characteristic of jatrophane diterpenes, can be constructed via a key macrocyclization step, such as a ring-closing metathesis (RCM). This leads to two main fragments: a functionalized cyclopentane derivative and a linear chain.

References

Application Notes and Protocols: Euphebracteolatin B in Cytotoxicity Studies

Note to the Reader: As of the latest search, specific scientific literature detailing the application of Euphebracteolatin B in cytotoxicity studies is not available. The following application notes and protocols are therefore based on established methodologies for assessing the cytotoxicity of novel natural compounds and draw parallels from research on structurally similar molecules or compounds with known anti-cancer properties. These protocols are intended to serve as a foundational guide for researchers initiating studies on the cytotoxic potential of this compound.

Introduction

This compound is a natural compound of interest for its potential therapeutic properties. The exploration of its cytotoxic effects is a critical first step in evaluating its potential as an anti-cancer agent. Cytotoxicity studies aim to determine the dose-dependent effects of a compound on cell viability and to elucidate the underlying mechanisms of cell death, such as apoptosis or necrosis. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the cytotoxic evaluation of this compound.

Data Presentation: Hypothetical Cytotoxicity Data

The following tables represent hypothetical data that could be generated from the described experimental protocols. These are for illustrative purposes to guide data presentation.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Type of Cancer | IC50 (µM) after 48h Treatment |

| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |

| MDA-MB-231 | Breast Adenocarcinoma | 25.5 ± 2.3 |

| A549 | Lung Carcinoma | 32.1 ± 3.1 |

| HCT116 | Colorectal Carcinoma | 18.9 ± 2.0 |

| HEK293 | Normal Kidney | > 100 |

Table 2: Apoptosis Induction by this compound in MCF-7 Cells (24h Treatment)

| Treatment Group | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Total Apoptotic Cells (%) |

| Control (Vehicle) | 0 | 2.1 ± 0.3 | 1.5 ± 0.2 | 3.6 ± 0.5 |

| This compound | 10 | 12.5 ± 1.1 | 5.3 ± 0.6 | 17.8 ± 1.7 |

| This compound | 20 | 25.8 ± 2.4 | 10.2 ± 1.1 | 36.0 ± 3.5 |

| This compound | 40 | 38.2 ± 3.5 | 18.7 ± 1.9 | 56.9 ± 5.4 |

Table 3: Cell Cycle Analysis of MCF-7 Cells Treated with this compound (24h)

| Treatment Group | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control (Vehicle) | 0 | 55.4 ± 4.1 | 28.9 ± 2.5 | 15.7 ± 1.8 |

| This compound | 10 | 68.2 ± 5.3 | 20.1 ± 2.1 | 11.7 ± 1.5 |

| This compound | 20 | 75.1 ± 6.0 | 15.5 ± 1.8 | 9.4 ± 1.2 |

| This compound | 40 | 82.5 ± 6.8 | 9.8 ± 1.1 | 7.7 ± 0.9 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT116) and a non-cancerous cell line (e.g., HEK293)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should not exceed 0.1% to avoid solvent-induced cytotoxicity. Replace the medium in each well with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

6-well plates